molecular formula C4H7NO4 B578249 DL-Aspartic-2,3,3-d3 Acid CAS No. 14341-75-4

DL-Aspartic-2,3,3-d3 Acid

Cat. No.: B578249
CAS No.: 14341-75-4
M. Wt: 136.121
InChI Key: CKLJMWTZIZZHCS-FUDHJZNOSA-N
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Description

DL-Aspartic-2,3,3-d3 Acid is a deuterated form of DL-Aspartic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties. The molecular formula of this compound is HO2CCD2CD(NH2)CO2H, and it has a molecular weight of 136.12 .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Aspartic-2,3,3-d3 Acid can be synthesized through the deuteration of DL-Aspartic Acid. The process involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source such as deuterium oxide (D2O) and a catalyst to facilitate the exchange.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas or deuterated solvents. The reaction conditions are optimized to achieve high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions: DL-Aspartic-2,3,3-d3 Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxaloacetic acid.

    Reduction: Reduction reactions can convert it into aspartate derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Scientific Research Applications

DL-Aspartic-2,3,3-d3 Acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of DL-Aspartic-2,3,3-d3 Acid involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated aspartic acid. It interacts with enzymes and receptors involved in amino acid metabolism and neurotransmission. The presence of deuterium can alter the kinetic isotope effects, providing insights into reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

DL-Aspartic-2,3,3-d3 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    L-Aspartic Acid-2,3,3-d3: A deuterated form of L-Aspartic Acid.

    DL-Aspartic Acid-1-13C: A carbon-13 labeled form of DL-Aspartic Acid.

    L-Aspartic Acid-4-13C: Another carbon-13 labeled variant of L-Aspartic Acid.

    DL-Malic Acid-2,3,3-d3: A deuterated form of DL-Malic Acid.

These compounds are used in various research applications, but this compound is particularly valuable for studies involving deuterium isotope effects and metabolic tracing.

Biological Activity

Overview

DL-Aspartic-2,3,3-d3 Acid is a deuterium-labeled derivative of D-aspartic acid, an amino acid known for its involvement in various physiological processes, particularly in the endocrine and central nervous systems. The unique isotopic labeling of this compound allows for advanced tracing and analysis in biochemical studies, enhancing our understanding of its biological activities.

  • Molecular Formula : C₆H₆D₃NO₅
  • Molecular Weight : 178.16 g/mol
  • CAS Number : 89829-69-6

This compound primarily interacts with N-methyl-D-aspartate receptors (NMDARs) in the brain, which are crucial for neuroplasticity and cognitive functions. It also influences the secretion of several hormones by acting on the hypothalamus and pituitary gland. Key hormones affected include:

  • Prolactin
  • Oxytocin
  • Melatonin
  • Testosterone

The compound enhances testosterone synthesis through several mechanisms:

  • Increasing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.
  • Stimulating luteinizing hormone (LH) release from the pituitary gland.
  • Enhancing human chorionic gonadotropin (hCG)-stimulated testosterone production in Leydig cells .

Hormonal Effects

Research indicates that this compound can significantly impact testosterone levels. A systematic review showed that while animal studies consistently report increases in testosterone levels with D-aspartic acid supplementation, human studies yield mixed results .

A notable study involving resistance-trained men demonstrated that a daily dose of 6 grams led to significant reductions in total and free testosterone levels after two weeks . This contrasts with previous findings where lower doses were associated with increased testosterone levels.

In Vitro Studies

In vitro experiments have shown that this compound can enhance testosterone synthesis in rat Leydig cells via:

  • Activation of adenylate cyclase.
  • Increased expression of StAR (Steroidogenic Acute Regulatory protein), which facilitates cholesterol transport into mitochondria for steroidogenesis .

Case Studies

  • Human Supplementation Study :
    • Participants : 24 male resistance-trained individuals.
    • Dosages : 0 g (placebo), 3 g, and 6 g of D-aspartic acid.
    • Duration : 14 days.
    • Findings : The group receiving 6 g experienced a decrease in testosterone levels, while the 3 g group showed no significant changes .
  • Animal Model Studies :
    • Various studies on rats have indicated that D-aspartic acid supplementation can lead to increased LH and testosterone synthesis, suggesting a robust hormonal response when administered at effective doses .

Comparative Analysis

To better understand the uniqueness of this compound compared to other related compounds, a comparative table is provided below:

CompoundStructure TypeBiological RoleUnique Features
D-Aspartic AcidNon-labeledNeurotransmission and hormone releaseCommonly studied for testosterone effects
L-Aspartic AcidNon-labeledProtein synthesisMore prevalent in nature
DL-Aspartic AcidRacemic mixtureNeurotransmissionCombination effects
This compoundDeuterium-labeledHormonal regulation and neurotransmissionPrecise metabolic tracking

Properties

IUPAC Name

2-amino-2,3,3-trideuteriobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677377
Record name (2,3,3-~2~H_3_)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14341-75-4
Record name (2,3,3-~2~H_3_)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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